molecular formula C20H14OS B14404626 2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde CAS No. 88220-24-0

2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde

Cat. No.: B14404626
CAS No.: 88220-24-0
M. Wt: 302.4 g/mol
InChI Key: AJKLGKDFAKPFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde is an organic compound that features a naphtho[2,1-b]thiophene moiety linked to a benzaldehyde group

Chemical Reactions Analysis

Types of Reactions

2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde is unique due to the presence of both the naphtho[2,1-b]thiophene core and the benzaldehyde group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .

Properties

CAS No.

88220-24-0

Molecular Formula

C20H14OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-(benzo[e][1]benzothiol-2-ylmethyl)benzaldehyde

InChI

InChI=1S/C20H14OS/c21-13-16-7-2-1-6-15(16)11-17-12-19-18-8-4-3-5-14(18)9-10-20(19)22-17/h1-10,12-13H,11H2

InChI Key

AJKLGKDFAKPFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(S3)CC4=CC=CC=C4C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.